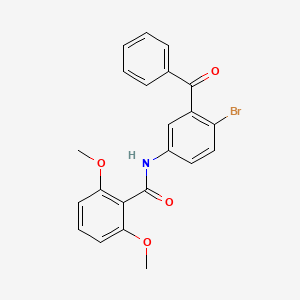

N-(3-benzoyl-4-bromophenyl)-2,6-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(3-benzoyl-4-bromophenyl)-2,6-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrNO4/c1-27-18-9-6-10-19(28-2)20(18)22(26)24-15-11-12-17(23)16(13-15)21(25)14-7-4-3-5-8-14/h3-13H,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWIIXQZZFHONA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701328406 | |

| Record name | N-(3-benzoyl-4-bromophenyl)-2,6-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49732780 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

391876-41-8 | |

| Record name | N-(3-benzoyl-4-bromophenyl)-2,6-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzoyl-4-bromophenyl)-2,6-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the bromination of a benzoyl-substituted phenyl compound followed by the introduction of the dimethoxybenzamide group through amide bond formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to handle the reagents and reaction conditions efficiently. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-(3-benzoyl-4-bromophenyl)-2,6-dimethoxybenzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(3-benzoyl-4-bromophenyl)-2,6-dimethoxybenzamide has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-benzoyl-4-bromophenyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Analogues

The following table summarizes key benzamide derivatives with structural similarities to the target compound:

Key Differences and Implications

Isoxaben

- Structure : The isoxazolyl and ethyl-methylpropyl groups enhance hydrophobicity, facilitating membrane penetration in plants.

- Activity : Inhibits cellulose biosynthesis, making it effective against broadleaf weeds .

- Bromine’s higher atomic weight could also influence molecular stability and degradation kinetics .

[18F]Fallypride

- Structure : The fluoropropyl group enables positron emission tomography (PET) imaging, while the pyrrolidinylmethyl moiety enhances dopamine receptor affinity.

- Activity : High D2/D3 receptor binding affinity (~20 pM) allows neuroimaging applications .

- Comparison : The target compound lacks fluorine or receptor-targeting groups, suggesting divergent applications. However, its bromine atom could serve as a heavy atom for crystallography or radiosynthesis if modified.

N-(2,6-Diethylphenyl)-3,5-Dimethoxybenzamide

- Structure : Diethylphenyl and 3,5-dimethoxy groups create a symmetrical substitution pattern distinct from the target compound’s asymmetric 3-benzoyl-4-bromo arrangement.

Biological Activity

N-(3-benzoyl-4-bromophenyl)-2,6-dimethoxybenzamide is an organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C22H18BrNO4 and a molecular weight of 440.3 g/mol. The compound features a complex structure characterized by the presence of a benzoyl group, a bromophenyl group, and a dimethoxybenzamide moiety, which contribute to its unique properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes or receptors, thus modulating their activity. The exact pathways involved can vary depending on the biological context and application.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer and lung cancer cell lines, showing significant cytotoxic effects.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.4 | |

| A549 (Lung Cancer) | 7.8 | |

| HeLa (Cervical Cancer) | 6.2 |

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that this compound demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 µg/mL | |

| Escherichia coli | 15 µg/mL | |

| Pseudomonas aeruginosa | 20 µg/mL |

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing tumor xenografts demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. The compound was administered orally at doses ranging from 10 to 50 mg/kg body weight for two weeks. Tumor volume measurements indicated a reduction of approximately 40% in treated mice compared to untreated controls.

Case Study 2: Synergistic Effects with Other Anticancer Agents

Another investigation explored the synergistic effects of this compound when combined with established chemotherapeutic agents such as doxorubicin. The combination therapy showed enhanced cytotoxicity in vitro against breast cancer cells compared to either agent alone, suggesting potential for combination therapies in clinical settings.

Q & A

Basic: What are the optimal synthetic routes for N-(3-benzoyl-4-bromophenyl)-2,6-dimethoxybenzamide, and how can experimental conditions be systematically optimized?

Answer:

The synthesis typically involves coupling 3-benzoyl-4-bromoaniline with 2,6-dimethoxybenzoyl chloride under Schotten-Baumann conditions. Key parameters include solvent choice (e.g., THF or dichloromethane), base selection (e.g., triethylamine), and temperature control (0–25°C). To optimize conditions, employ statistical experimental design (e.g., factorial design) to assess interactions between variables like reaction time, stoichiometry, and solvent polarity . Computational reaction path searches (e.g., density functional theory) can predict intermediates and transition states, reducing trial-and-error experimentation .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substitution patterns on the benzoyl and benzamide rings. Methoxy groups at 2,6-positions show distinct singlets (~3.8 ppm), while aromatic protons exhibit splitting patterns reflective of bromine and benzoyl substituents.

- X-ray Diffraction (XRD): Essential for resolving ambiguities in regiochemistry. For example, XRD analysis of structurally similar N-(3-bromophenyl)-3,4,5-trimethoxybenzamide confirmed bond angles and torsional strain in the benzamide backbone .

- Mass Spectrometry (HRMS): Validate molecular weight and isotopic patterns (e.g., bromine’s 1:1 signature).

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting patterns or coupling constants)?

Answer:

Contradictions often arise from dynamic effects (e.g., rotational isomerism) or crystallographic disorder. To address this:

- Perform variable-temperature NMR to detect conformational equilibria.

- Compare experimental XRD data with computational models (e.g., Mercury software) to validate crystal packing and molecular geometry .

- Use solid-state NMR to cross-verify solution-state data, particularly for compounds prone to polymorphism .

Advanced: What computational methodologies are recommended to predict the compound’s reactivity in nucleophilic/electrophilic substitution reactions?

Answer:

- Quantum Chemical Calculations: Employ Gaussian or ORCA software to calculate Fukui indices for electrophilic/nucleophilic sites. For example, the bromine atom’s electrophilicity can be quantified via Natural Population Analysis (NPA) charges .

- Transition State Modeling: Use the Nudged Elastic Band (NEB) method to map reaction pathways for substitutions at the 4-bromo position, predicting activation energies and regioselectivity .

Advanced: How should researchers design experiments to study the compound’s potential as a kinase inhibitor or enzyme modulator?

Answer:

- High-Throughput Screening (HTS): Use fluorescence-based assays (e.g., ADP-Glo™) to measure kinase inhibition. Include positive controls (e.g., staurosporine) and negative controls (DMSO-only wells).

- Molecular Docking: Perform AutoDock/Vina simulations to predict binding affinities to ATP-binding pockets. Validate with isothermal titration calorimetry (ITC) for thermodynamic profiling .

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing bromine with chlorine) and correlate substitutions with IC values using linear regression models .

Advanced: What methodologies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Answer:

- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40–80°C. Monitor degradation via HPLC-UV at 254 nm, tracking peak area loss over time.

- Kinetic Analysis: Apply the Arrhenius equation to extrapolate shelf-life at room temperature from accelerated degradation data. Use LC-MS to identify degradation products (e.g., debromination or hydrolysis of the benzamide bond) .

Advanced: How can researchers optimize purification protocols to minimize byproducts (e.g., diastereomers or oligomers)?

Answer:

- Chromatography: Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Adjust pH to 2.5–3.0 to protonate residual amines and improve resolution.

- Recrystallization: Screen solvents (e.g., ethyl acetate/hexane mixtures) using a ternary phase diagram to maximize yield and purity. For polar byproducts, consider adding activated charcoal during hot filtration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.